molecular formula C7H16ClNO2 B1403949 (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1555847-27-2

(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No.: B1403949
CAS No.: 1555847-27-2
M. Wt: 181.66 g/mol
InChI Key: DUIVLIIPCJQNNW-UHFFFAOYSA-N
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Description

(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of tetrahydropyran, a six-membered oxygen-containing ring, and is characterized by the presence of a methoxy group and a methanamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride typically involves the reaction of tetrahydropyran derivatives with methanamine under controlled conditions. One common method includes the use of methoxy-substituted tetrahydropyran as a starting material, which undergoes a nucleophilic substitution reaction with methanamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
  • N-Methyltetrahydro-2H-pyran-4-amine

Uniqueness

(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride is unique due to its specific structural features, such as the presence of both methoxy and methanamine groups. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-methoxyoxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-7(6-8)2-4-10-5-3-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIVLIIPCJQNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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